Atracurium Impurity 5
Overview
Description
Atracurium Impurity 5 is a byproduct or degradation product associated with the synthesis and storage of atracurium besylate, a non-depolarizing neuromuscular blocking agent used in anesthesia. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety, efficacy, and stability of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
Atracurium Impurity 5 can be synthesized through various chemical reactions involving the parent compound, atracurium besylate. The preparation often involves the use of specific reagents and catalysts under controlled conditions to ensure the formation of the impurity in a reproducible manner. For instance, the synthesis might involve the reaction of tetrahydropapaverine with methyl acrylate or ethyl acrylate under specific conditions .
Industrial Production Methods
In an industrial setting, the production of atracurium besylate and its impurities, including Impurity 5, involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted byproducts. Techniques such as column chromatography and crystallization are often employed to isolate and purify the desired compounds .
Chemical Reactions Analysis
Types of Reactions
Atracurium Impurity 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce various reduced forms of the impurity .
Scientific Research Applications
Atracurium Impurity 5 has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of atracurium besylate.
Biology: Researchers study its effects on biological systems to understand its potential impact on drug safety and efficacy.
Medicine: It is investigated for its pharmacological properties and potential side effects.
Industry: The impurity is used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Mechanism of Action
Atracurium Impurity 5, like its parent compound, likely interacts with the neuromuscular junction. It may antagonize the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism can be inhibited and reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparison with Similar Compounds
Similar Compounds
Atracurium Besylate: The parent compound, used as a neuromuscular blocking agent.
Cisatracurium Besylate: A more potent isomer of atracurium with fewer side effects.
Mivacurium Chloride: Another non-depolarizing neuromuscular blocker with a shorter duration of action.
Uniqueness
Atracurium Impurity 5 is unique in its specific chemical structure and properties, which can influence its behavior and interactions in biological systems. Its identification and control are crucial for ensuring the safety and efficacy of atracurium besylate as a pharmaceutical product .
Properties
IUPAC Name |
(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/t17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQIPWOCCJXSKZ-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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